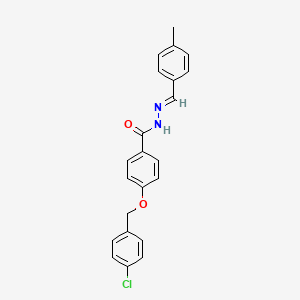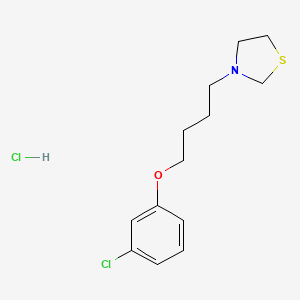
2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N. It is a hydrochloride salt of an amine, characterized by the presence of two chlorine atoms attached to a benzyl and an ethyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of N-benzyl-2-chloro-N-ethylethanamine. This can be achieved by reacting benzylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Chlorination: The intermediate product is then chlorinated using thionyl chloride (SOCl2) in dichloromethane (DCM) at room temperature. This step introduces the second chlorine atom into the molecule.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid (HCl) to the chlorinated product to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. Its structure allows it to bind to active sites, altering the function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-methylethanamine hydrochloride
- N-(2-chloroethyl)-N-methylbenzylamine hydrochloride
- 2-chloro-N,N-diethylethylamine hydrochloride
Uniqueness
2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride is unique due to its dual chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual substitution enhances its ability to participate in nucleophilic substitution reactions and increases its binding affinity to certain biological targets.
Properties
CAS No. |
23510-15-8 |
|---|---|
Molecular Formula |
C11H16Cl3N |
Molecular Weight |
268.6 g/mol |
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-14(8-7-12)9-10-5-3-4-6-11(10)13;/h3-6H,2,7-9H2,1H3;1H |
InChI Key |
VXNYZWKYKHQCQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)CC1=CC=CC=C1Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)

![2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B12000407.png)


![1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate](/img/structure/B12000411.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000425.png)

![[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12000440.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12000446.png)
![5-(4-methylphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000449.png)
![Bis[4-(bromomethyl)phenyl] sulfone](/img/structure/B12000457.png)
![1-[Di(propan-2-yl)amino]propan-2-ol](/img/structure/B12000467.png)
![Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12000474.png)
